![molecular formula C19H12Cl2N2OS B3437479 3,4-dichloro-N-(3-cyano-5-methyl-4-phenyl-2-thienyl)benzamide](/img/structure/B3437479.png)
3,4-dichloro-N-(3-cyano-5-methyl-4-phenyl-2-thienyl)benzamide
Overview
Description
3,4-dichloro-N-(3-cyano-5-methyl-4-phenyl-2-thienyl)benzamide, also known as DCTB, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of thienylbenzamides and has been found to have a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(3-cyano-5-methyl-4-phenyl-2-thienyl)benzamide involves the binding of the compound to the transmembrane domain of nAChR. This binding has been found to modulate the activity of the receptor by stabilizing the closed state of the receptor channel. This modulation of nAChR activity has been found to have various physiological and pathological effects.
Biochemical and Physiological Effects
3,4-dichloro-N-(3-cyano-5-methyl-4-phenyl-2-thienyl)benzamide has been found to have various biochemical and physiological effects. The binding of 3,4-dichloro-N-(3-cyano-5-methyl-4-phenyl-2-thienyl)benzamide to nAChR has been found to modulate the activity of the receptor in various physiological and pathological conditions. 3,4-dichloro-N-(3-cyano-5-methyl-4-phenyl-2-thienyl)benzamide has been found to have analgesic and anti-inflammatory effects, and has been used to study the role of nAChR in pain and inflammation. 3,4-dichloro-N-(3-cyano-5-methyl-4-phenyl-2-thienyl)benzamide has also been found to have anti-tumor effects, and has been used to study the role of nAChR in cancer.
Advantages and Limitations for Lab Experiments
3,4-dichloro-N-(3-cyano-5-methyl-4-phenyl-2-thienyl)benzamide has several advantages for lab experiments. It is a potent and selective ligand for nAChR, and its binding to the receptor can be easily measured using various techniques. 3,4-dichloro-N-(3-cyano-5-methyl-4-phenyl-2-thienyl)benzamide is also stable and can be easily synthesized in large quantities. However, there are some limitations to the use of 3,4-dichloro-N-(3-cyano-5-methyl-4-phenyl-2-thienyl)benzamide in lab experiments. 3,4-dichloro-N-(3-cyano-5-methyl-4-phenyl-2-thienyl)benzamide has been found to have off-target effects, and its binding to other receptors can lead to unwanted effects. 3,4-dichloro-N-(3-cyano-5-methyl-4-phenyl-2-thienyl)benzamide can also be toxic at high concentrations, and its effects on cell viability should be carefully monitored.
Future Directions
There are several future directions for research on 3,4-dichloro-N-(3-cyano-5-methyl-4-phenyl-2-thienyl)benzamide. One direction is to study the role of nAChR in various physiological and pathological conditions using 3,4-dichloro-N-(3-cyano-5-methyl-4-phenyl-2-thienyl)benzamide as a tool. Another direction is to develop new compounds that have improved selectivity and potency for nAChR. These compounds can be used to study the structure and function of nAChR and to develop new therapeutics for various diseases. Finally, the use of 3,4-dichloro-N-(3-cyano-5-methyl-4-phenyl-2-thienyl)benzamide in combination with other drugs or therapies can be explored to enhance its therapeutic effects and to minimize its side effects.
Scientific Research Applications
3,4-dichloro-N-(3-cyano-5-methyl-4-phenyl-2-thienyl)benzamide has been widely used in scientific research due to its ability to bind to the transmembrane domain of the nicotinic acetylcholine receptor (nAChR). This binding has been found to modulate the activity of nAChR and has been used to study the function of this receptor in various physiological and pathological conditions. 3,4-dichloro-N-(3-cyano-5-methyl-4-phenyl-2-thienyl)benzamide has also been used as a tool to study the structure and function of nAChR.
properties
IUPAC Name |
3,4-dichloro-N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N2OS/c1-11-17(12-5-3-2-4-6-12)14(10-22)19(25-11)23-18(24)13-7-8-15(20)16(21)9-13/h2-9H,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGOZLQFMSNEQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)C#N)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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